N1-(3-acetamidophenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide - 1049376-56-8

N1-(3-acetamidophenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide

Catalog Number: EVT-2814223
CAS Number: 1049376-56-8
Molecular Formula: C22H26FN5O3
Molecular Weight: 427.48
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: AMG 517 (chemical name not provided in the abstract) is a first-generation clinical candidate for a vanilloid receptor-1 (VR1 or TRPV1) antagonist. It demonstrates potent antagonist activity against TRPV1. []

Relevance: While the exact structure of AMG 517 is not provided, it serves as the basis for developing a series of piperazinylpyrimidine analogues, suggesting that it likely contains a piperazine ring, similar to N1-(3-Acetamidophenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide. The presence of a piperazine moiety is a key structural feature shared by both compounds, indicating a potential for similar biological activity or target interactions. []

(R)-N-(4-(6-(4-(1-(4-Fluorophenyl)ethyl)piperazin-1-yl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide (AMG 628)

Compound Description: This compound, also known as AMG 628, represents a second-generation VR1 antagonist with improved physicochemical and pharmacokinetic properties compared to AMG 517. It exhibits potent TRPV1 antagonist activity (rTRPV1(CAP) IC50 = 3.7 nM) and shows efficacy in blocking TRPV1-mediated physiological responses in vivo. []

Relevance: (R)-N-(4-(6-(4-(1-(4-Fluorophenyl)ethyl)piperazin-1-yl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide shares the crucial piperazine ring structure with N1-(3-Acetamidophenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide. Additionally, both compounds feature a 4-fluorophenyl group attached to the piperazine moiety, further strengthening their structural similarity. This resemblance highlights the significance of the piperazine ring and specific substitutions in modulating VR1 activity. []

[18F]FE@SUPPY (5-(2-[18F]fluoroethyl)2,4-diethyl-3-(ethylsulfanylcarbonyl)-6-phenylpyridine-5-carboxylate)

Compound Description: [18F]FE@SUPPY is a Positron-Emissions-Tomographie (PET) tracer used in metabolic studies. While it differs significantly in its overall structure from the main compound, it is relevant in the context of understanding metabolic pathways and potential interactions with enzymes like carboxylesterases. []

Relevance: Although [18F]FE@SUPPY does not share significant structural similarity with N1-(3-Acetamidophenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide, it is discussed in the context of enzymatic metabolism, specifically its interaction with carboxylesterases. Both compounds contain ester or amide bonds that are susceptible to cleavage by carboxylesterases, highlighting a potential shared metabolic pathway. []

Relevance: Similar to [18F]FE@SUPPY, [11C]Me@APPI, despite lacking significant structural resemblance to N1-(3-Acetamidophenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide, highlights the common focus on metabolic behavior in drug research. Both [11C]Me@APPI and the main compound were examined for their susceptibility to enzymatic degradation, providing valuable insights into potential metabolic pathways and clearance mechanisms. []

Compound Description: [18F]FE@SNAP is another PET tracer studied for its metabolic properties, particularly its passage across the blood-brain barrier. Although it is structurally diverse compared to the main compound, its inclusion in the study underscores the significance of understanding factors influencing drug distribution and brain penetration. []

Relevance: While [18F]FE@SNAP does not bear direct structural resemblance to N1-(3-Acetamidophenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide, its presence in the study emphasizes the common interest in investigating the physicochemical properties of drug candidates. Both compounds were examined for their potential to cross the blood-brain barrier, a critical factor in determining central nervous system (CNS) activity and therapeutic efficacy for CNS disorders. []

[Carbonyl-11C]WAY100635 (N-(2-(4-(2-methoxyphenyl) piperazin-1-yl)ethyl)-N-(pyridin-2-yl)-cyclohexane[11C]carboxamide)

Compound Description: [Carbonyl-11C]WAY100635 is a PET tracer designed to study serotonin receptors. Its structure shares similarities with the main compound, particularly the presence of a piperazine ring substituted with an aromatic group at the 4-position. []

Relevance: [Carbonyl-11C]WAY100635 exhibits notable structural similarities to N1-(3-Acetamidophenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide. Both compounds possess a piperazine ring as a central scaffold, and interestingly, this ring is substituted with an aromatic group specifically at the 4-position in both molecules. This structural commonality suggests potential overlap in their binding affinities or interactions with serotonin receptors, making [Carbonyl-11C]WAY100635 a relevant comparison point for understanding the structure-activity relationship of the main compound. []

PD-128,907 [(S)-(+)-(4aR,10bR)-3,4,4a,10b-tetrahydro-4-propyl-2H,5H-[1]benzopyrano-[4,3-b]-1,4-oxazin-9-ol HCl]

Compound Description: PD-128,907 is a dopamine D3 receptor agonist known to induce yawning behavior in rats. While its structure differs from the main compound, its inclusion in the study highlights the pharmacological significance of dopamine D3 receptor modulation. []

Relevance: Although PD-128,907 is structurally distinct from N1-(3-Acetamidophenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide, its presence in the study emphasizes the importance of understanding the pharmacological effects associated with dopamine D3 receptor modulation. While the main compound's specific target is not mentioned in the provided information, the study's focus on dopamine D3 receptors raises the possibility of exploring the main compound's potential interactions with this receptor subtype. []

PD-128,908 [(R)-(-)-(4aS,10bS)-3,4,4a,10b-tetrahydro-4-propyl-2H,5H-[1]benzopyrano-[4,3-b]-1,4-oxazin-9-ol HCl]

Compound Description: PD-128,908, the enantiomer of PD-128,907, is another dopamine D3 receptor agonist investigated for its yawning-inducing effects in rats. Its inclusion in the study emphasizes the stereoselectivity of D3 receptor interactions. []

Relevance: Like PD-128,907, PD-128,908, despite its structural difference from N1-(3-Acetamidophenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide, underscores the relevance of dopamine D3 receptor pharmacology in the broader context of this research area. The study's focus on D3 receptor modulation by both enantiomers suggests a potential avenue for exploring whether the main compound exhibits any stereoselective interactions with dopamine receptors. []

Compound Description: Quinelorane is a dopamine D2/D3 agonist that also induces yawning in rats. Its inclusion in the study contributes to establishing the relationship between D2/D3 receptor agonism and yawning behavior. []

Relevance: While Quinelorane does not share a direct structural resemblance to N1-(3-Acetamidophenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide, its inclusion in the study provides valuable context regarding the pharmacological effects of dopamine D2/D3 receptor modulation. The main compound's potential interactions with dopamine receptors are not directly addressed in the provided information, but the study's focus on D2/D3 receptor agonists raises the possibility of exploring such interactions in future research. []

Pramipexole (N′-propyl-4,5,6,7-tetrahydrobenzothiazole-2,6-diamine)

Compound Description: Pramipexole is another dopamine D2/D3 agonist included in the study to assess its ability to elicit yawning in rats. It adds to the pool of compounds used to characterize dopamine receptor-mediated behavioral responses. []

Relevance: Although Pramipexole's structure differs from N1-(3-Acetamidophenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide, its inclusion in the study contributes to the overall understanding of dopamine receptor pharmacology. The research's emphasis on D2/D3 receptor agonists, such as Pramipexole, suggests a potential area for investigation into whether the main compound exhibits any interactions with these dopamine receptor subtypes. []

7-OH-DPAT [(±)-7-hydroxy-2-dipropylaminotetralin HBr]

Compound Description: 7-OH-DPAT is a dopamine agonist with a preference for D3 receptors. It is used in the study to further investigate the role of D3 receptors in yawning behavior. []

Relevance: Similar to other dopamine D3 receptor agonists mentioned, 7-OH-DPAT, despite its structural dissimilarity to N1-(3-Acetamidophenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide, highlights the study's focus on dopamine D3 receptor pharmacology. The research aims to clarify the role of D3 receptors in mediating yawning behavior, suggesting a potential avenue for investigating whether the main compound possesses any affinity or activity at this receptor subtype. []

Quinpirole [trans-(-)-(4aR)-4,4a,5,6,7,8,8a,9-octahydro-5-propyl-1H-pyrazolo[3,4-g]quinoline HCl]

Compound Description: Quinpirole is a dopamine agonist with higher affinity for D2 and D3 receptors compared to D1 receptors. It is included in the study to explore the potential differential contributions of D2 and D3 receptors to yawning behavior. []

Relevance: Similar to other dopamine agonists in the study, Quinpirole, while structurally distinct from N1-(3-Acetamidophenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide, contributes to the understanding of dopamine receptor pharmacology in the context of yawning behavior. The research seeks to disentangle the roles of D2 and D3 receptors in mediating this behavior, suggesting a potential avenue for investigating whether the main compound displays any selective affinity or activity at either of these receptor subtypes. []

Bromocriptine [(+)-2-bromo-12′-hydroxy-2′-(1-methylethyl)-5′-(2-methylpropyl)ergotaman-3′,6′-18-trione methanesulfonate]

Compound Description: Bromocriptine is a dopamine agonist with activity at both D2 and D3 receptors. It is used in the study to further investigate the involvement of dopamine receptors in yawning behavior. []

Relevance: While Bromocriptine's structure differs from N1-(3-Acetamidophenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide, its inclusion in the study highlights the pharmacological relevance of dopamine receptor modulation, specifically targeting D2 and D3 subtypes. The study's focus on dopamine receptor-mediated yawning suggests a potential area for exploring whether the main compound exhibits any interactions with these receptor subtypes. []

Apomorphine [(R)-(-)-5,6,6a,7-tetrahydro-6-methyl-4H-dibenzo-[de,g]quinoline-10,11-diol HCl]

Compound Description: Apomorphine is a dopamine agonist that activates both D1 and D2 receptors. It is included in the study to assess its effects on yawning behavior and contribute to the characterization of dopamine receptor-mediated responses. []

Relevance: Despite lacking direct structural similarity to N1-(3-Acetamidophenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide, Apomorphine's inclusion in the study underscores the significance of understanding dopamine receptor pharmacology. The research seeks to understand how different dopamine receptor agonists, including Apomorphine, influence yawning behavior, suggesting a potential avenue for investigating whether the main compound exhibits any interactions with dopamine receptors, either as an agonist or antagonist. []

L-741,626 (3-[4-(4-chlorophenyl)-4-hydroxypiperidin-l-yl]methyl-1H-indole)

Compound Description: L-741,626 is a dopamine antagonist with selectivity for D2 receptors over D3 receptors. Its ability to alter the effects of dopamine agonists on yawning is investigated in the study. []

Relevance: Although structurally distinct from N1-(3-Acetamidophenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide, L-741,626 plays a crucial role in the study by providing insights into the specific contributions of D2 receptors. The study examines how L-741,626 modulates dopamine agonist-induced yawning, highlighting the importance of understanding the interplay between D2 and D3 receptors. []

Compound Description: Haloperidol is a typical antipsychotic drug that acts as an antagonist at dopamine D2 receptors. Its effects on dopamine agonist-induced yawning are evaluated in the study to further characterize D2 receptor involvement. []

Relevance: While Haloperidol does not share structural similarity with N1-(3-Acetamidophenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide, its inclusion in the study emphasizes the role of dopamine D2 receptor antagonism. The study examines how Haloperidol, a known D2 antagonist, alters dopamine agonist-induced yawning, offering insights into the complex interplay between D2 and D3 receptors in mediating this behavior. []

Nafadotride (N-[(1-butyl-2-pyrrolidinyl)methyl]-4-cyano-1-methoxy-2-naphthalenecarboxamide)

Compound Description: Nafadotride is a dopamine antagonist with a preference for D3 receptors over D2 receptors. Its effects on dopamine agonist-induced yawning are studied to delineate the role of D3 receptors. []

Relevance: Although structurally different from N1-(3-Acetamidophenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide, Nafadotride serves as a valuable tool in the study by selectively antagonizing D3 receptors. The research examines how Nafadotride modulates dopamine agonist-induced yawning, providing insights into the specific contributions of D3 receptors in this behavioral response. []

U99194 (2,3-dihydro-5,6-dimethoxy-N,N-dipropyl-1H-inden-2-amine maleate)

Compound Description: U99194 is another dopamine antagonist that preferentially targets D3 receptors. Its effects on dopamine agonist-induced yawning are investigated to further characterize D3 receptor involvement. []

Relevance: While U99194's structure differs from N1-(3-Acetamidophenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide, its role as a selective D3 receptor antagonist in the study is crucial. By observing how U99194 influences dopamine agonist-induced yawning, the research aims to elucidate the specific role of D3 receptors in this behavioral response, offering valuable insights into the complex interplay within the dopaminergic system. []

SB-277011A (trans-N-[4-[2-(6-cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide)

Compound Description: SB-277011A is a selective dopamine D3 receptor antagonist. Its ability to modulate dopamine agonist-induced yawning is studied to delineate the specific role of D3 receptors. []

Relevance: Despite lacking structural similarity to N1-(3-Acetamidophenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide, SB-277011A's inclusion in the study highlights the importance of selective D3 receptor antagonism. The research investigates how SB-277011A affects dopamine agonist-induced yawning, aiming to clarify the specific contribution of D3 receptors in this behavioral response. []

PG01037 (N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide HCl)

Compound Description: PG01037 is a dopamine antagonist with selectivity for D3 receptors. Its effects on dopamine agonist-induced yawning are evaluated to further characterize the role of D3 receptors. []

Relevance: PG01037, although structurally different from N1-(3-Acetamidophenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide, plays a crucial role in the study as a D3 receptor antagonist. The study examines how PG01037 modulates dopamine agonist-induced yawning, providing insights into the specific contributions of D3 receptors. This focus on D3 receptor pharmacology suggests a potential area for exploring whether the main compound exhibits any interactions with this receptor subtype. []

Physostigmine [(3aS)-cis-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo[2,3-b]indol-5-ol methylcarbamate hemisulfate]

Compound Description: Physostigmine is a cholinergic agent that inhibits acetylcholinesterase, leading to increased acetylcholine levels. Its inclusion in the study aims to assess the potential contribution of cholinergic mechanisms to yawning behavior. []

Relevance: While Physostigmine is structurally unrelated to N1-(3-Acetamidophenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide, its presence in the study highlights the exploration of different neurotransmitter systems involved in yawning. The research aims to determine whether cholinergic mechanisms, modulated by Physostigmine, play a role in this behavior. []

Mianserin (1,2,3,4,10,14b-hexahydro-2-methyldibenzo[c,f]pyrazino[1,2-a]azepine HCl)

Compound Description: Mianserin is a tetracyclic antidepressant that acts as an antagonist at various receptors, including serotonin receptors. Its inclusion in the study aims to assess the potential role of serotonergic mechanisms in yawning behavior. []

Relevance: While structurally dissimilar to N1-(3-Acetamidophenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide, Mianserin's presence in the study underscores the exploration of different neurotransmitter systems in yawning. The research seeks to determine whether serotonergic mechanisms, targeted by Mianserin, contribute to this behavioral response. []

N-[3-(Trifluoromethyl)phenyl]piperazine HCl

Compound Description: N-[3-(Trifluoromethyl)phenyl]piperazine HCl is a compound known to induce yawning, likely through its interactions with serotonin receptors. Its inclusion in the study helps dissect the relative contributions of serotonergic and dopaminergic mechanisms to yawning. []

Relevance: N-[3-(Trifluoromethyl)phenyl]piperazine HCl shares a structural similarity with N1-(3-Acetamidophenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide, particularly the presence of a piperazine ring substituted with an aromatic group. This structural resemblance, coupled with its known effects on yawning, suggests potential overlap in their pharmacological profiles and potential interactions with serotonin receptors. []

Dialkyl 1-(fluorophenyl)piperazin-4-ylmethyl phosphonates 3a–f

Compound Description: This series of compounds incorporates a 1-(fluorophenyl)piperazin-4-ylmethyl moiety and varies in the alkyl substituents on the phosphonate group. []

Relevance: Dialkyl 1-(fluorophenyl)piperazin-4-ylmethyl phosphonates 3a–f are structurally related to N1-(3-Acetamidophenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide through the shared presence of a fluorophenylpiperazine unit. This structural similarity suggests a potential for these compounds to exhibit overlapping biological activities or target similar receptors. []

Diethyl 2-[1-(fluorophenyl)piperazin-4-yl]-ethyl phosphonates 4a,b

Compound Description: This series of compounds features a 2-[1-(fluorophenyl)piperazin-4-yl]-ethyl moiety attached to a phosphonate group, with variations in the substituents on the phenyl ring. []

Relevance: Diethyl 2-[1-(fluorophenyl)piperazin-4-yl]-ethyl phosphonates 4a,b share the crucial fluorophenylpiperazine structural motif with N1-(3-Acetamidophenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide, suggesting potential overlap in their pharmacological profiles or target interactions. The variations in substituents on the phenyl ring provide insights into structure-activity relationships. []

Diethyl 3-[1-(4-fluorophenyl)-piperazin-4-yl]-propyl phosphonate 5

Compound Description: This compound features a propyl linker connecting the phosphonate group to the 1-(4-fluorophenyl)piperazin-4-yl moiety. []

Relevance: Diethyl 3-[1-(4-fluorophenyl)-piperazin-4-yl]-propyl phosphonate 5 is structurally related to N1-(3-Acetamidophenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide through the shared presence of a fluorophenylpiperazine unit. The variation in linker length and the phosphonate group provides insights into structure-activity relationships and potential differences in biological activity. []

Di[1-(fluorophenyl)piperazin-4-yl]methanes 6a,b

Compound Description: This series of compounds features two 1-(fluorophenyl)piperazin-4-yl moieties connected to a central methane carbon, with variations in the substituents on the phenyl rings. []

Relevance: Di[1-(fluorophenyl)piperazin-4-yl]methanes 6a,b are structurally related to N1-(3-Acetamidophenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide through the shared presence of fluorophenylpiperazine units. The presence of two such units in these compounds, along with variations in substituents, provides insights into structure-activity relationships and potential differences in biological activity compared to the main compound. []

Compound Description: This compound exhibits structural similarities to other molecules within its group, notably the presence of a piperazine ring, a sulfonyl benzamide moiety, and an aromatic substituent on the piperazine nitrogen. It is part of a larger group of compounds designed to induce apoptosis in cancer cells and modulate immune responses in immune and autoimmune diseases. []

Relevance: 4- [4- (3,3-diphenylprop-2-enyl) piperazin-1-yl] -N- [ (3-nitrophenyl) sulfonyl] benzamide, while structurally distinct from N1-(3-Acetamidophenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide, shares a key structural feature: the presence of a piperazine ring. This shared moiety suggests a potential for overlapping pharmacological activities or interactions with similar biological targets, despite differences in their overall structures. []

Compound Description: This compound, similar to others in its class, features a piperazine ring, a sulfonyl benzamide group, and specific halogenated aromatic substituents. It is designed to induce apoptosis in cancer cells and modulate immune responses in immune and autoimmune diseases. []

Relevance: Although N-[(2-bromophenyl) sulfonyl] -4- (4-{[2-(4-chlorophenyl) cyclohex-1-en-1-yl] methyl} piperazin-1-yl) benzamide differs significantly in structure from N1-(3-Acetamidophenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide, both share the presence of a piperazine ring. This common structural feature suggests a potential for some degree of overlap in their pharmacological profiles or interactions with biological targets, despite their distinct overall structures and intended applications. []

Compound Description: This compound belongs to a group of structurally related molecules characterized by a piperazine ring, a sulfonyl benzamide moiety, and specific halogenated aromatic substituents. It is designed to induce apoptosis in cancer cells and modulate immune responses. []

Relevance: N-[(3-bromophenyl) sulfonyl] -4- (4-{[2-(4-chlorophenyl) cyclohex-1-en-1-yl] methyl} piperazin-1-yl) benzamide, while structurally distinct from N1-(3-Acetamidophenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide, shares the presence of a piperazine ring. This common structural element suggests a possibility of some degree of overlap in their pharmacological activities or interactions with similar biological targets, despite differences in their overall structures and intended therapeutic applications. []

Compound Description: As part of a series of structurally related compounds, this molecule features a piperazine ring, a sulfonyl benzamide group, and specific halogenated aromatic substituents. It is designed for its pro-apoptotic effects in cancer cells and immune-modulating properties. []

Relevance: Despite the structural differences between N-[(4-bromophenyl) sulfonyl] -4- (4-{[2-(4-chlorophenyl) cyclohex-1-en-1-yl] methyl} piperazin-1-yl) benzamide and N1-(3-Acetamidophenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide, both share a key structural feature: the presence of a piperazine ring. []

Compound Description: This compound shares structural similarities with others in its group, notably the presence of a piperazine ring, a biphenyl group, and a sulfonyl benzamide moiety. It is designed to induce apoptosis in cancer cells and modulate immune responses. []

Relevance: While structurally distinct from N1-(3-Acetamidophenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide, 4-{4-[(4′-Chloro-1,1′-biphenyl-2-yl) methyl] piperazin-1-yl} -N- [(3-nitrophenyl) sulfonyl] benzamide shares a key structural feature: the presence of a piperazine ring. This commonality suggests a possibility of some degree of overlap in their pharmacological profiles or interactions with similar biological targets, despite differences in their overall structures and intended therapeutic applications. []

Compound Description: This compound, part of a series, features a piperazine ring, a biphenyl group, and a phenylsulfonyl benzamide moiety. It is designed to induce apoptosis and modulate immune responses. []

Relevance: Although structurally distinct from N1-(3-Acetamidophenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide, 4-{4-[(4′-Chloro-1,1′-biphenyl-2-yl) methyl] piperazin-1-yl} -N- (phenylsulfonyl) benzamide shares a key structural feature: the presence of a piperazine ring. This commonality suggests a possibility of some degree of overlap in their pharmacological activities or interactions with similar biological targets. []

Compound Description: This compound, part of a series, features a piperazine ring, a biphenyl group, a benzyloxy group, and a sulfonyl benzamide moiety. It is designed to induce apoptosis and modulate immune responses. []

Relevance: While structurally distinct from N1-(3-Acetamidophenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide, 2-(Benzyloxy)-4-{4-[(4′-chloro-1,1′-biphenyl-2-yl) methyl] piperazin-1-yl} -N-[(3-nitrophenyl) sulfonyl] benzamide shares a key structural feature: the presence of a piperazine ring. []

Compound Description: This compound shares structural similarities with others in its group, notably the presence of a piperazine ring, a biphenyl group, a phenylethoxy group, and a sulfonyl benzamide moiety. It is designed to induce apoptosis and modulate immune responses. []

Relevance: Although structurally distinct from N1-(3-Acetamidophenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide, 4-{4-[(4′-Chloro-1,1′-biphenyl-2-yl) methyl] piperazin-1-yl} -NN-[(3-nitrophenyl) sulfonyl] -2-(2-phenylethoxy) benzamide shares a key structural feature: the presence of a piperazine ring. []

Compound Description: This compound shares structural similarities with others in its group, notably the presence of a piperazine ring, a biphenyl group, a phenoxy group, and a sulfonyl benzamide moiety. It is designed to induce apoptosis and modulate immune responses. []

Relevance: While structurally distinct from N1-(3-Acetamidophenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide, 4-{4-[(4′-Chloro-1,1′-biphenyl-2-yl) methyl] piperazin-1-yl} -N- [(3-nitrophenyl) sulfonyl] -2-phenoxybenzamide shares a key structural feature: the presence of a piperazine ring. []

Compound Description: This compound, part of a series, features a piperazine ring, a biphenyl group, a phenoxy group, and a phenylsulfonyl benzamide moiety. It is designed to induce apoptosis and modulate immune responses. []

Properties

CAS Number

1049376-56-8

Product Name

N1-(3-acetamidophenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide

IUPAC Name

N'-(3-acetamidophenyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]oxamide

Molecular Formula

C22H26FN5O3

Molecular Weight

427.48

InChI

InChI=1S/C22H26FN5O3/c1-16(29)25-17-5-4-6-18(15-17)26-22(31)21(30)24-9-10-27-11-13-28(14-12-27)20-8-3-2-7-19(20)23/h2-8,15H,9-14H2,1H3,(H,24,30)(H,25,29)(H,26,31)

InChI Key

UMUXJBRWYFRMBU-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.